N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide - 1448123-93-0

N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Catalog Number: EVT-3025910
CAS Number: 1448123-93-0
Molecular Formula: C21H21N5O2S2
Molecular Weight: 439.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial and hemolytic activity, as well as enzyme inhibition potential against α-glucosidase, butyrylcholinesterase, and lipoxygenase. []

Relevance: These compounds share the 1,3,4-oxadiazole and acetamide moieties with N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide. They also feature a sulfur linker between the oxadiazole and acetamide groups, although in a different configuration. Additionally, they incorporate a substituted indole ring instead of the benzothiazole and piperidine rings present in the target compound. []

N-(4-chloro-2-methyl-6-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)methacrylamide (5u)

Compound Description: This compound is an anthranilic diamide analog containing a 1,3,4-oxadiazole ring. It was synthesized and evaluated for its insecticidal activity against diamondback moth (Plutella xylostella). The structure of this compound was determined by X-ray diffraction crystallography. []

N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives (7a–e)

Compound Description: This series of compounds, featuring a 1,3,4-oxadiazole ring and a benzothiazole moiety, was synthesized and evaluated for its antimicrobial and antiproliferative activity against human tumor cell lines (A549 lung cancer, MCF7 breast cancer) and a mouse embryo fibroblast cell line (NIH/3T3) as a healthy cell line. Compound 7c, bearing a 6-methoxy benzothiazole moiety, displayed the highest inhibitory activity against A549 and MCF-7 tumor cell lines. [, ]

Relevance: This series of compounds features both the 1,3,4-oxadiazole and benzothiazole moieties found in N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide. The key difference is the presence of a sulfur linker between the oxadiazole and acetamide groups, and the absence of a piperidine ring in these related compounds. [, ]

4-Amino-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] substituted benzene-1-sulfonamides (1-10)

Compound Description: These compounds combine sulfonamide and 1,3,4-oxadiazole moieties. They were designed and their molecular properties were predicted. Docking studies were conducted on Mur enzymes, revealing potential inhibitory activity, particularly for compounds 6 and 9 with isopropyl substitution, which showed the highest scores against Mur A, Mur C, and Mur E enzymes. []

Relevance: These compounds share the 1,3,4-oxadiazole ring with N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, but they lack the benzothiazole and piperidine rings. Instead, they incorporate a sulfonamide group linked to the oxadiazole through a methylene bridge. []

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

Compound Description: This compound, identified through a virtual screen, showed antiviral activity against HIV-1. It binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein and diminishes the production of new virus. []

Relevance: This compound shares the 1,3,4-oxadiazole moiety with N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, but it incorporates a piperazine ring instead of a piperidine ring. It also lacks the benzothiazole ring and features a different substitution pattern on the oxadiazole ring. []

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: This compound is a selective orexin 1 receptor (OX1) antagonist. It was used in site-directed mutagenesis and modeling studies to determine important molecular determinants of the ligand-binding pocket of OX1. [, ]

N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: This compound is a selective orexin 2 receptor (OX2) antagonist. It was used in site-directed mutagenesis and modeling studies to determine important molecular determinants of the ligand-binding pocket of OX2. It also exhibited a noncompetitive and long-lasting pseudo-irreversible mode of antagonism as a result of its very slow rate of dissociation from OX2. [, ]

Relevance: Although this compound does not share the 1,3,4-oxadiazole or benzothiazole moieties with N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, it is structurally related through its function as an orexin receptor antagonist and its involvement in similar research studies. [, ]

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid N'-[(4-trifluoromethylphenylimino)methyl] hydrazide (9)

Compound Description: This compound is part of a series of derivatives synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, which was prepared from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester and hydrazine hydrate. This series of compounds was evaluated for their antimicrobial and anti-inflammatory activities. []

Relevance: While this compound does not contain the 1,3,4-oxadiazole, benzothiazole, or piperidine moieties of N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, it highlights the use of hydrazide derivatives as a starting point for synthesizing bioactive compounds, similar to the starting materials used for the target compound. []

2-amino-5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole (1)

Compound Description: This compound, containing a 1,3,4-oxadiazole ring, was part of a series of compounds evaluated for their anticonvulsant activity. []

N1-(5-{2-[(2,6-dichlorophenyl) amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-(4-substituted benzaldehyde) -semicarbazones (4a-f)

Compound Description: These compounds, derived from 2-amino-5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole (1), were synthesized and evaluated for their anticonvulsant activity. []

7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles (7a-u)

Compound Description: This series of compounds, featuring a benzothiazole ring fused with a triazole ring, was evaluated for anticonvulsant activity. Compound 7g showed the most potent activity. []

Compound Description: This series of compounds, featuring a 1,2,4-triazole ring fused with a thiadiazine ring, was evaluated for anticonvulsant activity, with compound 9h showing promising activity. []

Relevance: Although these compounds do not share the 1,3,4-oxadiazole, benzothiazole, or piperidine moieties with N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, they showcase the potential of fused heterocyclic systems in anticonvulsant drug development, highlighting a broader approach to developing compounds with potential therapeutic applications. []

Compound Description: These compounds incorporating sulfonamide, acetamide, and piperidine functionalities were synthesized and evaluated for enzyme inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, along with antibacterial activity. []

Relevance: These compounds share the piperidine and acetamide moieties with N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, but they lack the 1,3,4-oxadiazole and benzothiazole rings. Instead, they incorporate a sulfonamide group linked directly to the piperidine ring. []

N'-(1-(phenylsulfonyl)piperidine-4-carbonyl)sulfonohydrazide derivatives (14a-n)

Compound Description: These compounds, synthesized from ethyl isonipecotate, feature a piperidine ring with both sulfonyl and hydrazide substituents. They were evaluated for their inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. []

Relevance: These compounds share the piperidine ring with N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, but they lack the 1,3,4-oxadiazole, benzothiazole, and acetamide groups. Instead, they incorporate a sulfonylhydrazide group linked to the piperidine ring through a carbonyl bridge. []

5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-Oxadiazol-2-thiol (15)

Compound Description: This compound, synthesized from ethyl isonipecotate, features a piperidine ring with both sulfonyl and 1,3,4-oxadiazole substituents. It was used as a precursor for synthesizing S-substituted 1,3,4-oxadiazole derivatives (16a-v), which were evaluated for their antibacterial activity against various bacterial strains. []

Relevance: This compound shares the 1,3,4-oxadiazole and piperidine rings with N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, but it lacks the benzothiazole and acetamide groups. Instead, it incorporates a thiol group attached to the oxadiazole ring and a sulfonyl group linked directly to the piperidine ring. []

5-aralkyl/aryl-1,3,4-Oxadiazol-2-yl 4-(piperidin-1-ylsulfonyl)benzyl sulfide (23a-k)

Compound Description: These compounds combine 1,3,4-oxadiazole, piperidine, and sulfide functionalities. They were synthesized from a series of aralkyl/aryl carboxylic acids and evaluated for their inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. []

Relevance: These compounds share the 1,3,4-oxadiazole and piperidine rings with N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, but they lack the benzothiazole and acetamide groups. Instead, they incorporate a sulfide group linked to the oxadiazole ring and a sulfonyl group attached to the piperidine ring through a benzyl bridge. []

4- (4-benzyloxy-butoxy) -1- (2,4-dichloro-benzyl) -1H-pyridin-2-one

Compound Description: This compound is a Fab I inhibitor, targeting an enzyme involved in bacterial fatty acid biosynthesis. []

Relevance: While this compound does not share specific structural moieties with N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, it highlights the exploration of different heterocyclic systems for developing antibacterial agents, emphasizing the broader context of searching for novel therapeutic compounds. []

Compound Description: This compound is a selective herbicide, used in combination with other active ingredients for weed control in crops. []

Relevance: Although this compound does not share specific structural moieties with N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, it illustrates the diverse applications of heterocyclic compounds in various fields, such as agriculture, demonstrating the broad utility of this class of compounds. []

Properties

CAS Number

1448123-93-0

Product Name

N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide

Molecular Formula

C21H21N5O2S2

Molecular Weight

439.55

InChI

InChI=1S/C21H21N5O2S2/c1-13-2-3-16-17(10-13)30-21(22-16)23-18(27)11-26-7-4-14(5-8-26)19-24-25-20(28-19)15-6-9-29-12-15/h2-3,6,9-10,12,14H,4-5,7-8,11H2,1H3,(H,22,23,27)

InChI Key

PEPICHULAPJJKX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C4=NN=C(O4)C5=CSC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.